molecular formula C12H11FO3 B12724407 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- CAS No. 88220-93-3

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)-

Cat. No.: B12724407
CAS No.: 88220-93-3
M. Wt: 222.21 g/mol
InChI Key: ZCULCUOXYAKBHY-ZYHUDNBSSA-N
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Description

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring with acetyl and p-fluorophenyl substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- typically involves the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The acetyl and p-fluorophenyl groups are introduced through substitution reactions, often using reagents such as acetyl chloride and p-fluorobenzene.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the fluorine substituent.

    2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-chlorophenyl)-: Contains a chlorine substituent instead of fluorine.

Uniqueness

The presence of the p-fluorophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- may impart unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.

Properties

CAS No.

88220-93-3

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

(4S,5S)-4-acetyl-5-(4-fluorophenyl)oxolan-2-one

InChI

InChI=1S/C12H11FO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1

InChI Key

ZCULCUOXYAKBHY-ZYHUDNBSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=C(C=C2)F

Canonical SMILES

CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)F

Origin of Product

United States

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